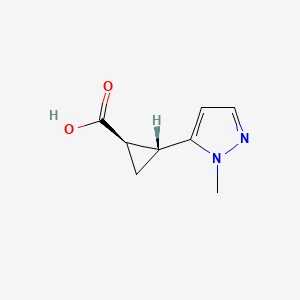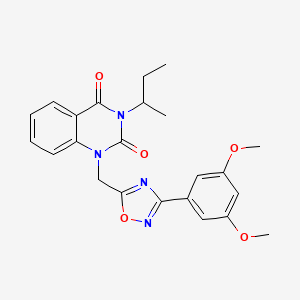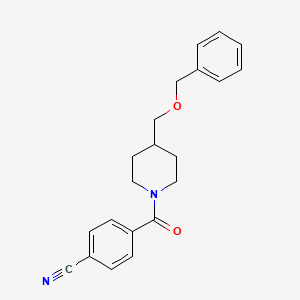![molecular formula C11H19ClO3S B2875199 [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287314-18-3](/img/structure/B2875199.png)
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBPMS is a sulfonamide-based reagent that is widely used in organic synthesis as a protecting group for amines and alcohols. The compound is known for its stability, high selectivity, and ease of use, making it a popular choice among researchers.
Mécanisme D'action
The mechanism of action of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the formation of a covalent bond between the sulfonamide group and the amine or alcohol functional group. This bond helps to protect the functional group from unwanted reactions during chemical synthesis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its high selectivity and stability, which allows for the protection of functional groups during chemical reactions. However, one limitation of using this compound is its high cost, which can make it difficult for researchers on a tight budget.
Orientations Futures
There are several future directions for the use of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One potential application is in the development of new drugs, as this compound can be used to protect functional groups during the synthesis of drug candidates. Additionally, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique properties. Finally, researchers can explore the use of this compound in the synthesis of complex natural products, which can have significant implications in the fields of medicine and agriculture.
Conclusion:
In conclusion, this compound is a sulfonamide-based reagent that has gained significant attention in scientific research due to its unique properties. The compound is primarily used as a protecting group for amines and alcohols in organic synthesis, and it is known for its high selectivity and stability. While this compound has some limitations, its potential applications in drug development, materials science, and natural product synthesis make it an exciting area of research for the future.
Méthodes De Synthèse
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized through a multi-step process involving the reaction of bicyclo[1.1.1]pentane with 4-methoxybutylmagnesium bromide, followed by the addition of methanesulfonyl chloride. The resulting product is a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines and alcohols in organic synthesis. The compound is known for its high selectivity and stability, which makes it an ideal choice for protecting functional groups during chemical reactions.
Propriétés
IUPAC Name |
[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3S/c1-15-5-3-2-4-10-6-11(7-10,8-10)9-16(12,13)14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLIJCVKSLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)


![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)




![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)

![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)

